LY-2886721 hydrochloride

Overview

Description

LY-2886721 hydrochloride is a potent, selective, and orally active beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor . It has an IC50 of 20.3 nM for recombinant human BACE1 . It displays more than 5000-fold selectivity for BACE over other proteases including cathepsin D, pepsin, and renin .

Synthesis Analysis

The synthesis of this compound involves an organic layer that is washed with water, dried over magnesium sulfate, and the solvent is removed under reduced pressure to afford a solid .

Molecular Structure Analysis

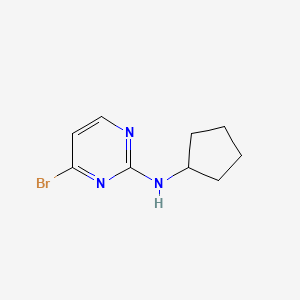

The molecular formula of this compound is C18H17ClF2N4O2S . The exact mass is 426.07 and the molecular weight is 426.867 .

Chemical Reactions Analysis

This compound is a potent, selective, and orally active beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor . It shows selectivity against cathepsin D, pepsin, and renin, but lacks selectivity against BACE2 (IC50 of 10.2 nM) .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H17ClF2N4O2S . The average mass is 426.868 Da and the monoisotopic mass is 426.072876 Da .

Scientific Research Applications

LY-2886721 HCl has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo studies have focused on the effects of DGKε inhibition on various biological processes, including cell migration, cell proliferation, and cell survival. In vitro studies have investigated the effects of LY-2886721 HCl on the regulation of intracellular signaling pathways, as well as its effects on the activity of enzymes involved in lipid metabolism.

Mechanism of Action

Target of Action

LY-2886721 hydrochloride is a potent and selective inhibitor of the β-secretase enzymes BACE1 and BACE2 . These enzymes are involved in the cleavage of the amyloid precursor protein (APP), a process that leads to the formation of amyloid-beta (Aβ) peptides . The overproduction of these peptides is implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

This compound interacts with BACE1 and BACE2, inhibiting their activity . The IC50 values for human BACE1 and BACE2 are 20.3 nM and 10.2 nM, respectively . This inhibition prevents the cleavage of APP into Aβ peptides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the amyloidogenic pathway of APP processing . By inhibiting BACE1 and BACE2, this compound prevents the formation of Aβ peptides, thereby potentially reducing the amyloid plaque accumulation associated with Alzheimer’s disease .

Pharmacokinetics

It is known that the compound is orally active and can penetrate the blood-brain barrier , which is crucial for its potential therapeutic effect in Alzheimer’s disease.

Result of Action

The inhibition of BACE1 and BACE2 by this compound results in a reduction in the production of Aβ peptides . In cellular models, it has been shown to inhibit the production of Aβ1-40 and Aβ1-42 . In animal models, it reduces the levels of Aβ, C99, and sAPPβ in the brain .

Action Environment

The action of this compound is influenced by the biochemical environment within cells and the organism as a whole. Factors such as the presence of the target enzymes (BACE1 and BACE2), the availability of APP, and the ability of the compound to cross the blood-brain barrier can all influence its efficacy .

Biological Activity

LY-2886721 HCl has been shown to have various biological activities, including the inhibition of cell migration, cell proliferation, and cell survival. Additionally, LY-2886721 HCl has been shown to modulate the activity of enzymes involved in lipid metabolism, such as phospholipase D, phospholipase C, and diacylglycerol kinase.

Biochemical and Physiological Effects

The biochemical and physiological effects of LY-2886721 HCl have been studied in a variety of cell types. In general, the drug has been shown to modulate the activity of enzymes involved in lipid metabolism, as well as to inhibit the migration, proliferation, and survival of cells. Additionally, LY-2886721 HCl has been shown to modulate the activity of intracellular signaling pathways, such as the MAPK and PI3K pathways.

Advantages and Limitations for Lab Experiments

LY-2886721 HCl has several advantages for use in laboratory experiments. First, it is a small molecule, making it easy to synthesize and store. Second, it is highly specific for the enzyme DGKε, making it an ideal tool for studying the effects of DGKε inhibition. Third, it is non-toxic, making it safe to use in laboratory experiments. However, LY-2886721 HCl has some limitations. For example, it is not a potent inhibitor of DGKε, so it may not be suitable for experiments that require a strong inhibition of the enzyme. Additionally, the drug is not widely available, making it difficult to obtain in some cases.

Future Directions

The future directions of LY-2886721 HCl research are numerous and varied. First, further studies are needed to investigate the effects of DGKε inhibition on other biological processes, such as cell differentiation, apoptosis, and autophagy. Second, additional studies should be conducted to explore the effects of LY-2886721 HCl on intracellular signaling pathways other than the MAPK and PI3K pathways. Third, further research is needed to determine the optimal dose and duration of LY-2886721 HCl treatment for various laboratory experiments. Fourth, additional studies should be conducted to determine the potential therapeutic applications of LY-2886721 HCl. Finally, further research is needed to develop more potent and selective inhibitors of DGKε that can be used in laboratory experiments.

Synthesis Methods

LY-2886721 HCl was synthesized by the reaction of 4-chloro-N-(2-methyl-2-propanyl)benzenesulfonamide with 2-chloro-N,N-dimethyl-4-methoxybenzylamine in the presence of triethylamine and dichloromethane. The reaction yielded a white solid that was then purified by column chromatography to obtain a pure product.

properties

IUPAC Name |

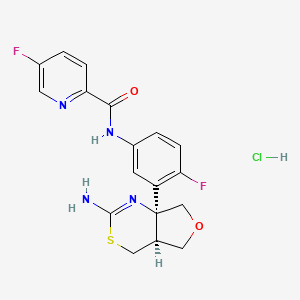

N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O2S.ClH/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18;/h1-6,10H,7-9H2,(H2,21,24)(H,23,25);1H/t10-,18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHMCINLHBUFHB-GHDSXOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155116 | |

| Record name | LY-2886721 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1262036-49-6 | |

| Record name | LY-2886721 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2886721 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2886721 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8GJY7V7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)

![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)